テニダップ

概要

説明

Synthesis Analysis

A patent-free simple one-pot process for the preparation of tenidap has been developed . This process starts from N,O-diphenoxycarbonyl derivative 8c by successive treatments with ammonium carbonate, thiophen-2-carbonyl chloride in the presence of DMAP and ammonium carbonate, in an optimized overall yield of 75% .Molecular Structure Analysis

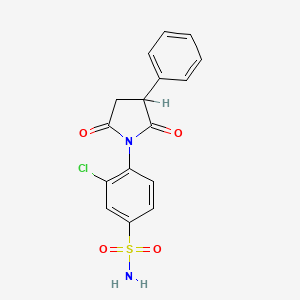

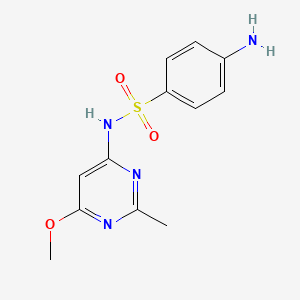

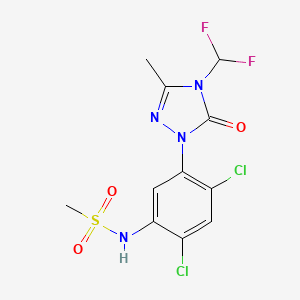

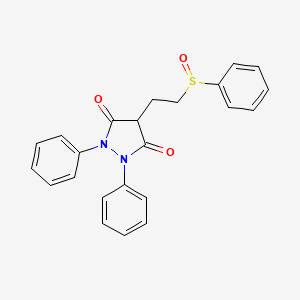

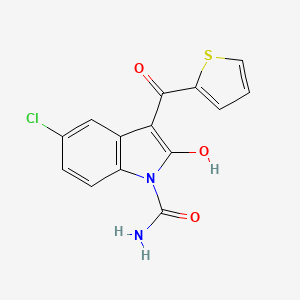

Tenidap’s molecular formula is C14H9ClN2O3S . Its molecular weight is 320.75 g/mol . The structure of Tenidap is distinct from the nonsteroidal anti-inflammatory drug (NSAID) class .Chemical Reactions Analysis

Tenidap’s cyclooxygenase (COX) inhibitory activity has been detailed in experimental animals . It inhibited calcium ionophore-stimulated prostaglandin D2 synthesis by rat basophilic leukemia cells (COX-1) with an IC50 of 20 nM . In two different in vitro human test systems, Tenidap inhibited COX-1 activity more potently than COX-2 .科学的研究の応用

抗リウマチ薬

テニダップは、サイトカイン調節とシクロオキシゲナーゼ阻害を組み合わせた新規抗リウマチ薬です . 活動性関節リウマチの患者さんの治療に使用されています . 24週間の治療後、テニダップによる改善は、5つの主要な有効性パラメータすべてにおいて、ジクロフェナクよりも有意に大きかった .

サイトカインモジュレーター

テニダップはサイトカインモジュレーターであり、インターロイキン1および6、腫瘍壊死因子αを含む特定の炎症促進性サイトカインの産生を減少させます . この特性により、これらのサイトカインの過剰産生を特徴とする疾患の治療のための潜在的な候補となっています。

抗炎症剤

テニダップは抗炎症作用を示すことが明らかになっています . ラットのカラギーナン誘発足根浮腫を阻害し、炎症の治療における可能性を示しています .

鎮痛活性

テニダップは抗炎症作用に加えて、鎮痛作用も示します . マウスのフェニルベンゾキノン試験とラットの酢酸腹壁収縮試験で鎮痛作用を示しました .

疾患修飾性抗リウマチ薬特性

テニダップは、疾患修飾薬の特徴である臨床的特性に加えて、急性抗炎症作用と鎮痛作用を示します . ラットにおけるアジュバント誘発性多発性関節炎の発症を阻害しました .

シクロオキシゲナーゼ阻害剤

テニダップは、炎症に重要な役割を果たすプロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することが判明しています . このCOX阻害活性は、抗炎症作用と鎮痛作用に寄与しています .

Safety and Hazards

作用機序

Target of Action

Tenidap is primarily targeted at Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

Tenidap acts as an inhibitor of both COX and 5-LOX . By inhibiting these enzymes, Tenidap reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This dual inhibition is unique and distinguishes Tenidap from other anti-inflammatory drugs that typically target either COX or 5-LOX .

Biochemical Pathways

The primary biochemical pathways affected by Tenidap are the arachidonic acid pathway and the leukotriene pathway . By inhibiting COX, Tenidap reduces the conversion of arachidonic acid to prostaglandins. Similarly, by inhibiting 5-LOX, it reduces the conversion of arachidonic acid to leukotrienes . The downstream effect of this is a reduction in inflammation and pain.

Pharmacokinetics

The pharmacokinetics of Tenidap can be described by a bi-exponential model with zero-order absorption . Significant covariate-parameter relationships were identified between smoking and clearance (CL), and between gender and volume of distribution at steady state (Vss) and CL .

Result of Action

The molecular and cellular effects of Tenidap’s action include a significant reduction in the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and pain. In clinical studies of rheumatoid arthritis patients, Tenidap has been shown to be effective in reducing symptoms and improving disease control parameters .

Action Environment

The action, efficacy, and stability of Tenidap can be influenced by various environmental factors. For example, the presence of other drugs or food can affect the pharmacokinetics of Tenidap . Additionally, factors such as the patient’s age, sex, and smoking status can also influence the pharmacokinetics and efficacy of Tenidap .

生化学分析

Biochemical Properties

Tenidap plays a significant role in biochemical reactions. It is a cytokine modulator and reduces the production of certain proinflammatory cytokines, including interleukins-1 and -6 and tumor necrosis factor-α . It also inhibits cyclo-oxygenase, decreasing the production of proinflammatory arachidonic acid derivatives .

Cellular Effects

Tenidap has profound effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production and cyclo-oxygenase activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tenidap involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By modulating cytokine production and inhibiting cyclo-oxygenase, Tenidap exerts its effects at the molecular level .

特性

IUPAC Name |

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSFDUMVCVVWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046104 | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120210-48-2 | |

| Record name | Tenidap [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenidap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIDAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。